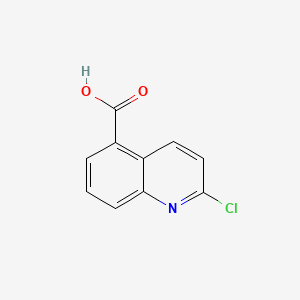

2-Chloroquinoline-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDMGSRYEKDYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652883 | |

| Record name | 2-Chloroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092287-30-3 | |

| Record name | 2-Chloroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-Chloroquinoline-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloroquinoline-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Chloroquinoline-5-carboxylic acid is a functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. As a derivative of quinoline, it serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various chemical and biological systems, optimize reaction conditions, and design robust formulation strategies. This guide provides a detailed examination of the key physicochemical parameters of 2-Chloroquinoline-5-carboxylic acid, supported by field-proven experimental protocols for their determination. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Molecular and Physicochemical Profile

A consolidated summary of the essential physicochemical properties of 2-Chloroquinoline-5-carboxylic acid is presented below. These values, derived from computational models and experimental data, form the foundational dataset for any research or development endeavor involving this molecule.

| Property | Data | Source |

| IUPAC Name | 2-chloroquinoline-5-carboxylic acid | [1] |

| CAS Number | 1092287-30-3 | [1][2][3][4] |

| Chemical Structure | C1=CC(=C2C=CC(=NC2=C1)Cl)C(=O)O (SMILES) | [1] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][3][5] |

| Molecular Weight | 207.61 g/mol | [1][5] |

| Monoisotopic Mass | 207.0087061 Da | [1] |

| Melting Point | 212 - 215 °C | [6] |

| Appearance | Off-white to light yellow solid | [7] |

| pKa (Predicted) | 2.28 ± 0.10 | [7] |

| LogP (XLogP3) | 2.7 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Experimental Determination of Physicochemical Properties

The following sections detail robust, step-by-step methodologies for the experimental characterization of 2-Chloroquinoline-5-carboxylic acid. The rationale behind critical experimental choices is explained to provide a deeper understanding of the protocols.

Solubility Profile Assessment

Expertise & Rationale: Solubility is a critical determinant of a compound's bioavailability and formulability. A qualitative solubility assessment across a range of pH values and solvent polarities provides rapid, essential insights. The use of aqueous acidic and basic solutions is particularly informative; solubility in dilute base (e.g., 5% NaOH) and insolubility in water is a strong indicator of an acidic functional group, such as a carboxylic acid.[8] Differentiating solubility between a strong base (NaOH) and a weak base (NaHCO₃) can further classify the compound as a strong or weak acid.[8][9][10]

Experimental Protocol:

-

Preparation: Label a series of small test tubes (e.g., 13x100 mm) for each solvent to be tested: Purified Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a relevant organic solvent such as Ethanol.

-

Sample Dispensing: Accurately weigh approximately 25 mg of 2-Chloroquinoline-5-carboxylic acid into each test tube.[8][9]

-

Solvent Addition: Add 0.75 mL of the first solvent to the corresponding test tube in small portions.[8][9]

-

Agitation: Vigorously shake or vortex the test tube for 10-20 seconds after each solvent addition.[8][11] Continue agitation for up to 60 seconds.[12]

-

Observation: Visually inspect the tube for dissolution. Classify the result as 'soluble' (a complete, clear solution), 'partially soluble' (a significant portion of the solid has dissolved), or 'insoluble' (little to no solid has dissolved).[11]

-

Repeat: Repeat steps 3-5 for each of the remaining solvents.

-

Interpretation:

-

Solubility in 5% NaOH and 5% NaHCO₃ indicates a strongly acidic compound (e.g., carboxylic acid).

-

Solubility in 5% NaOH but not in 5% NaHCO₃ suggests a weakly acidic compound.

-

Solubility in 5% HCl indicates a basic compound (e.g., an amine).[10]

-

Solubility in water suggests the presence of polar functional groups sufficient to overcome the hydrophobicity of the chloroquinoline core.[8]

-

Caption: Workflow for qualitative solubility classification.

pKa Determination via Potentiometric Titration

Expertise & Rationale: The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity and is fundamental to predicting its charge state, solubility, and receptor interactions at a given pH. Potentiometric titration is a highly accurate and reliable method for determining pKa.[13] The protocol involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa is the pH at which the analyte is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[14] To ensure accuracy, carbonate-free water and titrant must be used to prevent interference from atmospheric CO₂, and a constant ionic strength is maintained to minimize activity coefficient fluctuations.[13][14]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a standardized 0.1 M NaOH solution using carbonate-free deionized water.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[14]

-

Prepare a standardized 0.1 M HCl solution.

-

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[14]

-

Sample Preparation:

-

Accurately weigh a sufficient amount of 2-Chloroquinoline-5-carboxylic acid to prepare a ~1 mM solution (e.g., 20 mL) in the 0.15 M KCl solution.[14] A minimum concentration of 10⁻⁴ M is required to detect a significant change in the titration curve.[13][14]

-

Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

-

-

Titration Setup:

-

Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

-

Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes to displace dissolved CO₂ and maintain this atmosphere during the titration.[14]

-

Use a high-precision burette to dispense the 0.1 M NaOH titrant.

-

-

Titration Procedure:

-

Adjust the initial pH of the sample solution to ~1.8-2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[14]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches a stable value around 12-12.5.[14]

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately locate the equivalence point(s).

-

The pKa is determined by finding the pH at the half-equivalence point volume. At this point, pH = pKa.[14]

-

Caption: Workflow for potentiometric pKa determination.

Spectroscopic Characterization

Expertise & Rationale: Spectroscopic techniques are indispensable for confirming the chemical identity, structure, and purity of a compound. UV-Vis spectroscopy provides information about the electronic transitions within the conjugated quinoline system.[15][16] NMR spectroscopy (¹H and ¹³C) elucidates the precise connectivity and chemical environment of each atom in the molecule. Mass spectrometry confirms the molecular weight and elemental composition.

2.3.1 UV-Vis Spectroscopy

-

Principle: The quinoline ring is a chromophore that absorbs UV radiation, promoting π → π* electronic transitions. The absorption maxima (λ_max) and molar absorptivity are characteristic of the compound and can be influenced by the solvent polarity.[16][17]

-

Protocol:

-

Prepare a stock solution of 2-Chloroquinoline-5-carboxylic acid in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration (e.g., 1 mM).

-

Prepare a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution using the same solvent.[17]

-

Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum from approximately 200 to 400 nm, using the pure solvent as a reference blank.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The chemical shift of each nucleus is sensitive to its local electronic environment.

-

Expected ¹H NMR Signals:

-

Aromatic Protons: Several signals are expected in the aromatic region (~7.5 - 8.7 ppm), corresponding to the protons on the quinoline ring system. The specific splitting patterns (doublets, triplets) will depend on the coupling between adjacent protons.

-

Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (>12 ppm), which may be exchangeable with D₂O. The ¹H NMR spectrum of the parent acid has been reported with a carboxylic acid proton signal at 13.82 ppm in DMSO-d6.[6]

-

-

Expected ¹³C NMR Signals:

2.3.3 Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight.

-

Expected Results: Using a high-resolution mass spectrometer (e.g., ESI-TOF), the expected monoisotopic mass is 207.0087 Da.[1] In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 208.0160. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would also be expected, providing further confirmation of the elemental composition.

Chemical Reactivity and Stability

-

Reactivity: The molecule possesses two primary reactive sites: the carboxylic acid group and the chloro-substituted quinoline ring.

-

The carboxylic acid can undergo standard reactions such as esterification (as demonstrated by the synthesis of its methyl ester), amidation, and reduction.[6]

-

The 2-chloro substituent makes the C2 position susceptible to nucleophilic aromatic substitution, a key reaction for further functionalization of the quinoline scaffold.

-

-

Stability: Chlorinated aromatic compounds are generally noted for their chemical stability.[19][20] However, like many organic molecules, 2-Chloroquinoline-5-carboxylic acid should be stored in a cool, dry place, protected from light and strong oxidizing agents to prevent degradation. Its stability in various solvents and pH conditions should be empirically determined for specific applications, such as formulation development.

Conclusion

This guide has detailed the fundamental physicochemical properties of 2-Chloroquinoline-5-carboxylic acid and provided robust, validated protocols for their experimental determination. The presented data and methodologies offer a comprehensive framework for researchers and developers, facilitating informed decision-making in synthesis, purification, formulation, and biological evaluation. A systematic approach to characterizing these properties is a cornerstone of scientific integrity and is essential for advancing the potential applications of this valuable chemical entity.

References

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in W

- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown Source.

- UV Properties and Loading into Liposomes of Quinoline Deriv

- A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titr

- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.).

- Experiment 2 # Solubility 13. (n.d.). Bellevue College.

- 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592. (n.d.). PubChem.

- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Unknown Source.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Unknown Source.

- 2-氯喹啉-5-羧酸CAS#: 1092287-30-3. (n.d.). Unknown Source.

- (PDF) New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2025).

- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (n.d.). Unknown Source.

- UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... | Download Scientific Diagram. (n.d.).

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). PMC - NIH.

- 2-Chloroquinoline-5-carboxylic acid | 1092287-30-3. (2023). ChemicalBook.

- 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. (n.d.). PubChem.

- (PDF) 2-Chloroquinoline-3-carboxylic acid. (2025).

- 5-Chloroquinoline-2-carboxylic acid synthesis. (n.d.). ChemicalBook.

- 1092287-30-3|2-Chloroquinoline-5-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.

- Formation of Stable Chlorinated Hydrocarbons in Weathering Plant M

- Formation of stable chlorinated hydrocarbons in weathering plant m

- chlorinated aromatic compounds: Topics by Science.gov. (n.d.). Science.gov.

- 2-Chloroquinoline-5-carboxylic acid. (n.d.). Shanghai Scochem Technology Co., Ltd..

- 2-Chloroquinoline-4-carboxylic acid. (n.d.). Chem-Impex.

- 2-Chloroquinoline. (n.d.). Wikipedia.

- 2-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 2-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. (n.d.). Analytical Methods (RSC Publishing).

- Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. (n.d.). Longdom Publishing.

- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2025).

- 1936252-00-4 | 7-Chloroquinoline-5-carboxylic acid. (n.d.). ChemScene.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

Sources

- 1. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloroquinoline-5-carboxylic acid | 1092287-30-3 [chemicalbook.com]

- 3. 1092287-30-3|2-Chloroquinoline-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 2-Chloroquinoline-5-carboxylic acid, CasNo.1092287-30-3 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]

- 5. 5-Chloroquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 7. 2-氯喹啉-5-羧酸 CAS#: 1092287-30-3 [m.chemicalbook.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. bellevuecollege.edu [bellevuecollege.edu]

- 12. chem.ws [chem.ws]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. myneni.princeton.edu [myneni.princeton.edu]

- 20. Formation of stable chlorinated hydrocarbons in weathering plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloroquinoline-5-carboxylic acid

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloroquinoline-5-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of quinoline derivatives using NMR spectroscopy. We will delve into the theoretical basis for the expected spectrum, provide a detailed experimental protocol for its acquisition, and offer a thorough interpretation of the spectral data.

Introduction: The Structural Significance of 2-Chloroquinoline-5-carboxylic acid

2-Chloroquinoline-5-carboxylic acid belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals, most notably in antimalarial drugs. The specific substitution pattern on the quinoline ring system dictates its chemical properties and biological activity. Therefore, precise and unambiguous structural characterization is of paramount importance. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule.

This guide will focus on predicting and interpreting the ¹H NMR spectrum of 2-chloroquinoline-5-carboxylic acid, paying close attention to the influence of the electron-withdrawing chloro and carboxylic acid groups on the chemical shifts and coupling patterns of the aromatic protons.

Theoretical ¹H NMR Spectrum Prediction

The ¹H NMR spectrum of a substituted quinoline provides four crucial pieces of information for structural elucidation: the number of signals, their chemical shifts (δ), their integration, and their spin-spin coupling patterns (J).[1] The molecular structure and proton numbering for 2-chloroquinoline-5-carboxylic acid are shown below.

Caption: Workflow for preparing the NMR sample.

-

Material Weighing: Accurately weigh 5-10 mg of high-purity 2-chloroquinoline-5-carboxylic acid. [2]2. Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual proton signal does not overlap with the signals of interest. [3]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. [2]Gentle warming or sonication can be used to aid dissolution.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. 5. Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard 1D Proton (e.g., zg30) | A simple 30° pulse is sufficient for quantitative analysis. |

| Spectral Width | 0-16 ppm | To ensure all signals, including the broad carboxylic acid proton, are captured. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (d1) | 2-5 s | To allow for full relaxation of the protons between scans. |

| Acquisition Time (aq) | 2-4 s | To ensure good digital resolution. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Interpretation and Self-Validation

The Carboxylic Acid Proton

The proton of the carboxylic acid group is acidic and can undergo chemical exchange with residual water in the solvent or with other acidic protons. [4]This often results in a broad singlet that appears far downfield, typically above 12 ppm. [5][6]The exact chemical shift is sensitive to concentration, temperature, and the solvent used due to variations in hydrogen bonding. [6] A key self-validating step is the D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the acidic -COOH proton to be replaced by deuterium. This H-D exchange makes the proton "invisible" to ¹H NMR, and its signal will disappear from the spectrum. [5][7]This confirms the assignment of the broad downfield singlet to the carboxylic acid proton.

Aromatic Region Analysis

The aromatic region of the spectrum (typically 7-9.5 ppm) will contain five distinct signals, each integrating to one proton. The splitting patterns are key to assigning each signal to a specific proton.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. researchgate.net [researchgate.net]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloroquinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-5-carboxylic acid stands as a pivotal molecular scaffold in the realms of medicinal chemistry and materials science. Its derivatives are the subject of extensive research due to their broad spectrum of biological activities. Consequently, the precise and unambiguous structural characterization of this and related compounds is a cornerstone of innovative research and development. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of organic molecules. This in-depth technical guide offers a comprehensive analysis of the ¹³C NMR chemical shifts of 2-chloroquinoline-5-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific analyte, this document presents a robust, reasoned prediction based on empirical data from closely related analogues. This guide not only furnishes a valuable spectral reference but also serves to elucidate the principles of chemical shift prediction based on substituent effects in complex heteroaromatic systems.

The Foundational Principles of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift (δ), reported in parts per million (ppm), of a ¹³C nucleus is a highly sensitive indicator of its local electronic environment.[1][2] Unlike ¹H NMR spectra which span a narrow range (typically 0-12 ppm), ¹³C spectra cover a much broader range (0-220 ppm), which minimizes signal overlap and often allows for the resolution of every unique carbon atom.[1][3] The key factors influencing the chemical shift are:

-

Hybridization State: The chemical shift is strongly correlated with the hybridization of the carbon atom. sp²-hybridized carbons, found in aromatic rings and carbonyl groups, are significantly deshielded and appear downfield (higher ppm values) compared to sp³-hybridized carbons in aliphatic systems.[1]

-

Inductive Effects: The presence of electronegative atoms (e.g., nitrogen, oxygen, chlorine) causes a withdrawal of electron density (deshielding) from nearby carbon atoms, resulting in a downfield shift.[4] This effect is most pronounced on the carbon directly attached to the electronegative atom and diminishes with distance.

-

Resonance Effects: The delocalization of π-electrons within a conjugated system, such as the quinoline ring, significantly modulates the electron density at each carbon. Electron-withdrawing groups (EWGs) decrease electron density, particularly at the ortho and para positions, leading to downfield shifts. Conversely, electron-donating groups (EDGs) increase electron density, causing upfield shifts.

-

Anisotropic Effects: The π-electrons in the aromatic quinoline ring system generate a 'ring current' when placed in an external magnetic field. This induced magnetic field deshields the carbon atoms within the ring, contributing to their downfield chemical shifts.[4]

Structural and Electronic Landscape of 2-Chloroquinoline-5-carboxylic acid

A thorough understanding of the molecule's structure is paramount for the interpretation of its ¹³C NMR spectrum. The structure can be deconstructed into three key components whose electronic properties collectively determine the chemical shift of each carbon atom.

Caption: Structure of 2-Chloroquinoline-5-carboxylic acid with IUPAC numbering.

-

The Quinoline Core: This bicyclic heteroaromatic system consists of a benzene ring fused to a pyridine ring. The electronegative nitrogen atom imparts a dipole moment to the molecule and generally withdraws electron density from the ring system, influencing the chemical shifts of all carbons.

-

The 2-Chloro Substituent: The chlorine atom at the C-2 position is a potent electron-withdrawing group via the inductive effect (-I). While it does possess lone pairs capable of a weak electron-donating resonance effect (+M), the inductive effect is overwhelmingly dominant for halogens. This leads to a significant deshielding of the directly attached C-2 carbon.

-

The 5-Carboxylic Acid Substituent: The carboxylic acid group is a strong electron-withdrawing group through both induction (from the two oxygen atoms) and resonance. This will deshield the attached C-5 carbon and influence the chemical shifts of other carbons in the carbocyclic ring.

Predicted ¹³C NMR Chemical Shifts: A Data-Driven Analysis

While an experimental spectrum for 2-chloroquinoline-5-carboxylic acid is not available, a highly accurate prediction can be made by analyzing the reported ¹³C NMR data for methyl 2-chloroquinoline-5-carboxylate . The electronic influence of a methyl ester group is very similar to that of a carboxylic acid, providing a solid foundation for our predictions. Minor adjustments are made based on established differences between these two functional groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Chloroquinoline-5-carboxylic acid in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| C2 | ~151.0 | Directly bonded to both the electronegative nitrogen and chlorine atoms, resulting in significant deshielding. |

| C3 | ~124.5 | Positioned β to the nitrogen and chlorine, this carbon is less affected and resides in a typical aromatic region. |

| C4 | ~138.0 | Influenced by the nitrogen atom and the electron-withdrawing carboxylic acid group at the peri-position (C5). |

| C4a | ~127.5 | A quaternary bridgehead carbon, its chemical shift is influenced by both fused rings. |

| C5 | ~130.5 | The ipso-carbon directly attached to the electron-withdrawing carboxylic acid group is deshielded. |

| C6 | ~131.5 | Located meta to the carboxylic acid group, it experiences a moderate downfield shift. |

| C7 | ~125.5 | Positioned para to the C4a-C8a ring fusion, its chemical shift is influenced by the overall electron deficiency of the ring system. |

| C8 | ~134.0 | The proximity to the electronegative nitrogen atom results in a notable downfield shift. |

| C8a | ~148.0 | This quaternary bridgehead carbon is directly attached to the nitrogen atom, causing substantial deshielding. |

| COOH | ~167.0 | The carbonyl carbon of the carboxylic acid group. This is slightly downfield from a methyl ester due to the replacement of the -OCH₃ group with a more electron-withdrawing -OH group. |

Self-Validating Experimental Protocol for ¹³C NMR Acquisition

This section outlines a robust, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 2-chloroquinoline-5-carboxylic acid, designed to ensure accuracy and reproducibility.

4.1. Sample Preparation: The Foundation of a High-Quality Spectrum

-

Solvent Selection: Due to the presence of the polar carboxylic acid group, a deuterated polar aprotic solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solvating power for such compounds.

-

Analyte Concentration: The low natural abundance of ¹³C (~1.1%) necessitates a relatively concentrated sample for efficient data acquisition. A concentration of 20-50 mg of 2-chloroquinoline-5-carboxylic acid in 0.6-0.7 mL of DMSO-d₆ is optimal.[5][6]

-

Procedure:

-

Accurately weigh 20-50 mg of the analyte into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆.

-

To ensure complete dissolution, gently warm the vial or sonicate the mixture. A homogenous solution is critical for sharp NMR signals.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube of good quality. This crucial step removes any particulate matter which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[5][6]

-

Securely cap the NMR tube to prevent contamination.

-

4.2. NMR Instrument Parameters: A Guide for Optimal Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer and should be adjusted as necessary based on the specific instrument and sample.

-

Spectrometer Frequency: 100 MHz for ¹³C.

-

Pulse Program: A standard proton-decoupled ¹³C experiment with a 30° pulse angle (e.g., zgpg30 on Bruker systems) is recommended to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): 1.0 to 2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds. This delay is a good compromise for observing both protonated and quaternary carbons in a reasonable amount of time.

-

Number of Scans (NS): A sufficient number of scans (typically 1024 to 4096) should be acquired to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4.3. Data Processing and Referencing

-

Fourier Transformation: Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio of the resulting spectrum.

-

Phase and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic baseline correction to ensure accurate peak integration and presentation.

-

Chemical Shift Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆, which is set to 39.51 ppm .

4.4. Experimental Workflow Visualization

Caption: A comprehensive workflow for the acquisition and processing of the ¹³C NMR spectrum.

Conclusion

This technical guide has provided a detailed, data-driven prediction of the ¹³C NMR chemical shifts for 2-chloroquinoline-5-carboxylic acid. By systematically analyzing the electronic effects of the chloro and carboxylic acid substituents on the quinoline framework and drawing comparisons with a closely related analogue, a reliable spectral map has been generated. The accompanying self-validating experimental protocol offers a robust methodology for researchers to acquire high-quality ¹³C NMR data for this and similar compounds. Accurate structural elucidation is a critical component of modern chemical research, and this guide serves as a valuable resource for scientists and professionals engaged in the synthesis and application of novel quinoline derivatives.

References

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

NMR Sample Preparation. UCL. [Link]

-

2-Chloroquinoline. PubChem. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

How to Prepare Samples for NMR. ResearchGate. [Link]

-

13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. [Link]

-

Carbon‐13 chemical shifts of some model carboxylic acids and esters. ResearchGate. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

2-Chloroquinoline-3-carboxylic acid. ResearchGate. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. ResearchGate. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. ResearchGate. [Link]

-

1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]

-

A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Factors Affecting Chemical Shift. StudySmarter. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Chloroquinoline-5-carboxylic acid

This guide provides a comprehensive technical overview of 2-Chloroquinoline-5-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, crystallization, structural analysis, and the profound implications of its physicochemical properties for medicinal chemistry. The quinoline scaffold is a cornerstone in the development of therapeutics, and understanding the precise three-dimensional architecture of its derivatives is paramount for rational drug design.

It is important to note that while 2-Chloroquinoline-5-carboxylic acid is a recognized chemical entity, its specific single-crystal X-ray structure is not publicly available in crystallographic databases as of this writing. Therefore, this guide will provide a robust framework for its study, including detailed synthesis and crystallization protocols. To illustrate the principles and the type of data obtained from a successful structural analysis, we will use the publicly available, detailed crystal structure of its close isomer, 2-Chloroquinoline-3-carboxylic acid , as a direct case study. This comparative approach offers valuable insights into the expected molecular geometry and intermolecular interactions that govern the solid-state behavior of this class of compounds.

Significance and Strategic Context

The 2-chloroquinoline moiety is a highly versatile precursor in pharmaceutical synthesis. The chlorine atom at the 2-position is readily displaced by various nucleophiles (oxygen, nitrogen, or sulfur-based), making it an invaluable synthetic handle for creating diverse molecular libraries.[1][2] This reactivity allows for the systematic modification of the quinoline core to optimize biological activity and pharmacokinetic properties.[3] Coupled with a carboxylic acid group—a functional group present in approximately 450 approved drugs and a key pharmacophore for interacting with biological targets—2-Chloroquinoline-5-carboxylic acid emerges as a building block with significant potential for developing novel antimicrobial, antimalarial, and anticancer agents.[1][4]

Synthesis and Purification Protocol

The synthesis of 2-Chloroquinoline-5-carboxylic acid can be efficiently achieved through a two-step process starting from the corresponding methyl quinoline-5-carboxylate. The rationale for this approach is the high yield and relative simplicity of the reactions, which are scalable for material production.[5]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl 2-Chloroquinoline-5-carboxylate

-

Oxidation: To a stirred mixture of methyl quinoline-5-carboxylate (1 equivalent) in benzene, add a solution of sodium hypochlorite. Then, add potassium dihydrogen phosphate and stir vigorously for 5 hours at room temperature. This step converts the quinoline to an intermediate 2(1H)-oxoquinoline carboxylate.

-

Quenching: Add sodium thiosulfate to the reaction mixture and stir for an additional 3 hours to quench the excess oxidant.

-

Chlorination: Isolate the intermediate and suspend it in phosphorus oxychloride (POCl₃). Heat the mixture to reflux for 2-3 hours. The POCl₃ acts as both the solvent and the chlorinating agent, converting the oxo-group to the desired 2-chloro substituent.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., NaOH solution) until alkaline.

-

Extraction & Purification: Filter the resulting precipitate, wash with water, and dry. For further purification, dissolve the product in a minimal amount of a suitable solvent like benzene, pass it through a short column of alumina, and recrystallize from a benzene/heptane mixture to yield pure methyl 2-chloroquinoline-5-carboxylate.[5]

Step 2: Hydrolysis to 2-Chloroquinoline-5-carboxylic acid

-

Saponification: Dissolve the methyl 2-chloroquinoline-5-carboxylate (1 equivalent) in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) (approx. 2-3 equivalents).

-

Heating: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step hydrolyzes the ester to the corresponding carboxylate salt.

-

Acidification: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., dilute HCl) until the pH is acidic (pH ~2-3). The carboxylic acid will precipitate out of the solution.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove any residual salts, and dry under vacuum to yield the final product, 2-Chloroquinoline-5-carboxylic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Chloroquinoline-5-carboxylic acid.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often most challenging step for determining a molecule's crystal structure. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For quinoline carboxylic acids, a systematic solvent screening is the most effective approach.[6]

Experimental Protocol: Crystallization

-

Solvent Screening:

-

Place a small amount (~5 mg) of the purified compound into several small test tubes.

-

Add a few drops of various solvents of differing polarities (e.g., Ethanol, Ethyl Acetate, Toluene, Dioxane, N,N-Dimethylformamide (DMF)).[6]

-

Observe solubility at room temperature. A good candidate solvent will dissolve the compound poorly at room temperature but completely upon heating.

-

If a good single solvent is not found, explore binary solvent systems. Dissolve the compound in a "good" solvent (e.g., DMF) and add a "poor" anti-solvent (e.g., water or heptane) dropwise at an elevated temperature until turbidity persists.

-

-

Crystal Growth (Slow Evaporation):

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system by gentle heating.

-

Filter the hot solution through a syringe filter into a clean vial.

-

Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for slow evaporation of the solvent over several days at room temperature.

-

Protect the vial from vibrations and temperature fluctuations.

-

-

Troubleshooting:

-

Oiling Out: If the compound separates as a liquid, the solution is likely too concentrated or cooled too quickly. Dilute the solution with more solvent and allow it to cool more slowly.[6]

-

No Crystals: If no crystals form, the compound may be too soluble. Try a solvent in which it is less soluble or induce nucleation by gently scratching the inside of the vial with a glass rod.[6]

-

Crystallization Strategy Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermal Stability of 2-Chloroquinoline-5-carboxylic Acid: Principles, Protocols, and Implications for Drug Development

This in-depth technical guide provides a comprehensive overview of the thermal stability of 2-chloroquinoline-5-carboxylic acid, a crucial parameter for researchers, scientists, and drug development professionals. This document moves beyond a simple data sheet to offer a foundational understanding of why thermal stability is critical, how it is expertly measured, and what the data implies for the safe handling, storage, and formulation of this compound.

The Criticality of Thermal Stability in Pharmaceutical Sciences

In the journey of a molecule from discovery to a viable drug product, understanding its thermal stability is not merely a regulatory checkbox; it is a cornerstone of safe and effective drug development. The thermal behavior of an active pharmaceutical ingredient (API) like 2-chloroquinoline-5-carboxylic acid dictates its shelf-life, informs manufacturing processes (such as drying and milling), and influences formulation strategies. An unstable compound can lead to degradation, loss of potency, and the formation of potentially toxic impurities, compromising patient safety and therapeutic efficacy.

Physicochemical Properties of 2-Chloroquinoline-5-carboxylic Acid

While specific experimental thermal data for 2-chloroquinoline-5-carboxylic acid is not extensively published, we can infer its likely properties based on its structure and data from related quinoline derivatives.

| Property | Value/Information | Source |

| Molecular Formula | C10H6ClNO2 | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Appearance | Typically an off-white to light yellow solid | [2] |

| Storage | Store in a well-closed container, protected from light and in a cool, dry place. | [2] |

The presence of the carboxylic acid and chloro-substituents on the quinoline core suggests that thermal decomposition will likely involve the evolution of acidic gases such as hydrogen chloride (HCl) and carbon dioxide (CO2).[3][4]

Core Methodologies for Thermal Stability Assessment

To rigorously assess the thermal stability of 2-chloroquinoline-5-carboxylic acid, a multi-technique approach is essential. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of both mass loss and energetic changes as a function of temperature.[5][6]

Experimental Workflow for Thermal Analysis

The following diagram outlines a robust, self-validating workflow for the thermal analysis of 2-chloroquinoline-5-carboxylic acid.

Caption: A logical workflow for the comprehensive thermal analysis of 2-chloroquinoline-5-carboxylic acid.

Detailed Experimental Protocols

3.2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition or volatilization.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Protocol:

-

Place an accurately weighed sample (2-5 mg) into a ceramic or platinum TGA pan.

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve.

-

3.2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition, and to quantify the energy changes associated with these events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Protocol:

-

Accurately weigh a small amount of sample (2-5 mg) into an aluminum or crucible DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow to the sample relative to the reference.

-

Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.[6]

-

3.2.3. Evolved Gas Analysis (EGA)

-

Objective: To identify the chemical nature of the gases evolved during decomposition.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Protocol:

-

Perform a TGA experiment as described above.

-

The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR for analysis.

-

The resulting spectra can be used to identify the decomposition products. For 2-chloroquinoline-5-carboxylic acid, one would expect to detect ions corresponding to HCl, CO2, and fragments of the quinoline ring.[3]

-

Predicted Thermal Decomposition Profile

Based on the thermal behavior of analogous chloro- and carboxy-substituted aromatic compounds, the following decomposition profile for 2-chloroquinoline-5-carboxylic acid is anticipated:

-

Initial Decomposition: The decomposition is likely to initiate with the decarboxylation of the carboxylic acid group, releasing CO2. This is often followed or accompanied by the cleavage of the carbon-chlorine bond.

-

Gaseous Byproducts: The primary hazardous decomposition products are expected to be hydrogen chloride gas, carbon monoxide, carbon dioxide, and nitrogen oxides.[4] The thermal decomposition of similar heterocyclic compounds has been shown to produce a variety of smaller aromatic fragments.[3]

-

Decomposition Onset: While the exact temperature is unknown, studies on similar heterocyclic compounds suggest that significant decomposition is likely to occur at temperatures above 200-250 °C.[7]

Implications for Handling, Storage, and Drug Development

A thorough understanding of the thermal stability of 2-chloroquinoline-5-carboxylic acid has direct and practical implications:

-

Safe Handling: Due to the potential for the release of toxic gases like HCl and NOx upon heating, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.[8][9]

-

Storage Conditions: To ensure long-term stability and prevent degradation, 2-chloroquinoline-5-carboxylic acid should be stored in a cool, dry, and dark place in a tightly sealed container.[2]

-

Manufacturing and Formulation: The decomposition temperature will define the upper limit for processing steps such as drying, milling, and granulation. Exceeding this temperature could lead to the formation of degradation products and a loss of API potency.

-

Excipient Compatibility: DSC can be used to study the compatibility of 2-chloroquinoline-5-carboxylic acid with various excipients. A significant change in the decomposition profile of the API in the presence of an excipient could indicate an incompatibility.

Conclusion

References

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

-

Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved January 10, 2026, from [Link]

-

Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Publishing. (2024, March 27). Retrieved January 10, 2026, from [Link]

-

Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes - ResearchGate. (2022, October 19). Retrieved January 10, 2026, from [Link]

-

Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI. (2024, February 29). Retrieved January 10, 2026, from [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC - AZoM. (2024, June 20). Retrieved January 10, 2026, from [Link]

-

Evaluation of thermal stability of quinones by thermal analysis techniques. (n.d.). Retrieved January 10, 2026, from [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (n.d.). Retrieved January 10, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16). Retrieved January 10, 2026, from [Link]

-

2-Chloroquinoline-5-carboxylic acid CAS # 1092287-30-3 - TradingChem.com. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

(PDF) Thermal Decomposition of Chloropicrin - ResearchGate. (2019, May 5). Retrieved January 10, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Retrieved January 10, 2026, from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). Retrieved January 10, 2026, from [Link]

-

(PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016, February 4). Retrieved January 10, 2026, from [Link]

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 10, 2026, from [Link]

-

MSDS of 2-chloroquinoline-3-carboxylic acid. (n.d.). Retrieved January 10, 2026, from [Link]

-

(PDF) Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - ResearchGate. (2023, May 3). Retrieved January 10, 2026, from [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed. (2023, June 13). Retrieved January 10, 2026, from [Link]

Sources

- 1. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloroquinoline-5-carboxylic acid CAS # 1092287-30-3 [tradingchem.com]

- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. azom.com [azom.com]

- 6. perkinelmer.com.ar [perkinelmer.com.ar]

- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. technopharmchem.com [technopharmchem.com]

A Technical Guide to the Computational DFT Analysis of 2-Chloroquinoline-5-carboxylic acid

Executive Summary

This guide provides a comprehensive, in-depth protocol for the computational investigation of 2-Chloroquinoline-5-carboxylic acid using Density Functional Theory (DFT). Quinoline derivatives are pivotal scaffolds in medicinal chemistry, recognized for a wide array of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2] Understanding the fundamental electronic and structural properties of these molecules is paramount for rational drug design. This document outlines the theoretical underpinnings and a step-by-step computational workflow designed for researchers, chemists, and drug development professionals. We delve into the rationale for selecting specific computational methods, detailing procedures for geometry optimization, vibrational analysis, and the exploration of electronic properties through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. The insights derived from these analyses—such as molecular stability, reactivity, and potential sites for intermolecular interactions—are crucial for predicting the molecule's behavior and guiding further experimental development.

Introduction: The 'Why' and 'How' of a Computational Approach

The Significance of 2-Chloroquinoline-5-carboxylic acid

2-Chloroquinoline-5-carboxylic acid (2CQ5CA) is a derivative of quinoline, a heterocyclic aromatic compound.[3][4] The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[2][5] The presence of a chlorine atom and a carboxylic acid group on the quinoline scaffold introduces specific electronic and steric features that can significantly influence its biological activity.[6] The chlorine atom can modulate lipophilicity and participate in halogen bonding, while the carboxylic acid group can act as a hydrogen bond donor and acceptor, crucial for receptor binding. A precise understanding of this molecule's three-dimensional structure and electronic landscape is the first step toward harnessing its therapeutic potential.

The Power of Density Functional Theory (DFT) in Drug Design

Density Functional Theory (DFT) has become a cornerstone of computational chemistry and physics for investigating the electronic structure of many-body systems like molecules.[7][8] Unlike more computationally expensive wavefunction-based methods, DFT calculates the properties of a system based on its electron density, offering a remarkable balance of accuracy and efficiency.[8][9][10] For drug development, DFT allows us to:

-

Predict Stable Conformations: Determine the most energetically favorable three-dimensional shape of the molecule.

-

Analyze Chemical Reactivity: Identify which parts of the molecule are most likely to participate in chemical reactions.[2][11]

-

Simulate Spectroscopic Properties: Predict IR, Raman, NMR, and UV-Vis spectra to aid in the characterization of synthesized compounds.[12][13]

-

Elucidate Intermolecular Interactions: Understand how the molecule might interact with biological targets like proteins or enzymes.

This guide will walk through the practical application of DFT to extract these critical insights for 2CQ5CA.

Core Computational Methodology

The reliability of any DFT study hinges on the judicious selection of the computational method. This choice is not arbitrary; it is a balance between desired accuracy and available computational resources, grounded in established best practices for the class of molecule under investigation.[9]

Justification for the Chosen Functional and Basis Set

For this guide, we recommend the B3LYP functional combined with the 6-311++G(d,p) basis set . This level of theory is widely validated and represents a robust starting point for molecules like 2CQ5CA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Why B3LYP? B3LYP is a hybrid functional, meaning it mixes a portion of exact Hartree-Fock exchange with exchange and correlation energies from other sources. This approach often corrects for some of the inherent limitations of simpler functionals, providing a good description of molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules.[14][15] Its widespread use has led to extensive benchmarking, making it a trustworthy choice for standard applications.[16][17]

-

-

Basis Set: 6-311++G(d,p)

-

Why this basis set? A basis set is a set of mathematical functions used to build the molecular orbitals. The nomenclature 6-311++G(d,p) can be broken down:

-

6-311G: This indicates a triple-zeta basis set, providing a flexible and accurate description of the valence electrons, which are most important for chemical bonding and reactivity.

-

++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing systems with lone pairs, hydrogen bonds, or anions, and are particularly important for accurately modeling the carboxylic acid group in 2CQ5CA.[18]

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for accurately describing chemical bonds in a three-dimensional space.[14][18]

-

-

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for a comprehensive DFT analysis of 2CQ5CA using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Step 1: Initial Structure Input

-

Draw the 2D structure of 2-Chloroquinoline-5-carboxylic acid in a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

-

Perform an initial 3D clean-up or molecular mechanics optimization to generate a reasonable starting geometry.

-

Save the coordinates in a format compatible with your chosen software (e.g., .xyz, .mol, or Gaussian input .gjf).

Step 2: Geometry Optimization

-

Objective: To find the lowest energy, most stable structure of the molecule.

-

Protocol:

-

Set up the calculation with the keyword Opt for optimization.

-

Specify the chosen method: B3LYP/6-311++G(d,p).

-

Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

-

Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.

-

Step 3: Vibrational Frequency Analysis

-

Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

-

Protocol:

-

Use the optimized geometry from Step 2 as the input.

-

Set up the calculation with the keyword Freq.

-

Use the same level of theory: B3LYP/6-311++G(d,p).

-

Run the calculation.

-

Validation: Check the output for imaginary frequencies. The absence of imaginary frequencies confirms the structure is a stable minimum. The presence of one or more indicates a transition state or a higher-order saddle point, requiring further geometry refinement.

-

Step 4: Electronic Property and Spectroscopic Calculations

-

Objective: To analyze the electronic structure and predict other spectroscopic properties.

-

Protocol:

-

Using the same optimized geometry and level of theory, perform single-point energy calculations with additional keywords.

-

To calculate NMR chemical shifts, use the NMR=GIAO keyword.[19][20][21]

-

To simulate the UV-Vis spectrum, use the TD (Time-Dependent DFT) keyword.[22][23][24][25]

-

Ensure population analysis (for MEP and orbital visualization) is requested (often default).

-

Below is a diagram illustrating this self-validating workflow.

Results and Scientific Analysis

This section describes the expected outputs from the computational workflow and, more importantly, how to interpret them in the context of drug development.

Optimized Molecular Geometry

Table 1: Predicted Key Geometric Parameters for 2CQ5CA

| Parameter | Description | Predicted Value | Significance in Drug Design |

|---|---|---|---|

| Bond Lengths | |||

| C(2)-Cl | Chloro group bond | ~1.75 Å | Influences reactivity and potential for halogen bonding. |

| C(5)-C(carboxyl) | Carboxyl linkage | ~1.49 Å | Defines the orientation of the key interaction group. |

| C=O | Carbonyl bond | ~1.21 Å | Key hydrogen bond acceptor site. |

| O-H | Hydroxyl bond | ~0.97 Å | Key hydrogen bond donor site. |

| Dihedral Angle |

| C(4)-C(5)-C(carboxyl)-O | Carboxyl twist | ~0-10° | Determines the planarity and steric hindrance of the acid group relative to the quinoline ring. |

Vibrational Analysis

The frequency calculation provides a set of vibrational modes and their corresponding IR intensities. This data is invaluable for two reasons: it confirms the stability of the optimized structure and it generates a theoretical IR spectrum that can be used to verify the identity and purity of a synthesized sample.[12][27][28]

Table 2: Predicted Salient Vibrational Frequencies for 2CQ5CA

| Frequency (cm⁻¹) | Assignment | Description of Motion |

|---|---|---|

| ~3500-3600 | O-H stretch | Stretching of the hydroxyl bond in the carboxylic acid. |

| ~1700-1750 | C=O stretch | Stretching of the carbonyl double bond. A very strong, characteristic peak. |

| ~1500-1600 | C=C/C=N stretches | Aromatic ring stretching modes. |

| ~1200-1300 | C-O stretch | Stretching of the carbon-oxygen single bond in the acid group. |

| ~700-800 | C-Cl stretch | Stretching of the carbon-chlorine bond. |

Electronic Properties: Reactivity and Interaction Sites

The electronic properties are at the heart of understanding the molecule's potential bioactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[2] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of chemical reactivity and stability.[2][11][29][30]

-

Large Gap (High ΔE): Indicates high kinetic stability and low chemical reactivity.[2][30]

-

Small Gap (Low ΔE): Indicates low kinetic stability and high chemical reactivity, making the molecule more polarizable.[2][31]

For 2CQ5CA, the HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO is often distributed across the entire molecule, including the electron-withdrawing carboxylic acid and chloro groups. This distribution suggests the ring system is the likely site for electrophilic attack, while the molecule as a whole is capable of accepting electron density.

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.[31][32]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack and for attracting positive centers (e.g., hydrogen bond donation). For 2CQ5CA, these are expected around the carbonyl oxygen and the nitrogen atom of the quinoline ring.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable sites for nucleophilic attack and for interacting with negative centers. The most positive region is typically found around the acidic hydrogen of the carboxyl group.

-

Green Regions (Neutral Potential): Indicate areas of relatively neutral charge.

The MEP map is a powerful tool for predicting how 2CQ5CA will "see" and interact with a receptor binding pocket.

Implications for Drug Development & Synthesis

The synthesis of quinoline derivatives often involves cyclization reactions followed by functional group modifications.[2][33] The computational insights gained from this DFT study provide a powerful feedback loop for both synthetic chemists and pharmacologists.

-

Guiding Synthesis: The MEP and FMO analyses can suggest which positions on the quinoline ring are most susceptible to substitution. This allows chemists to design more efficient synthetic routes to create derivatives with modified properties. For example, if a stronger interaction is desired at a specific point, the MEP map can guide the addition of a hydrogen bond donor or acceptor at the corresponding location on the molecule.

-

Predicting Bioactivity: The HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity, which can be correlated with its biological activity.[34] Molecules with an optimal gap are more likely to be effective drug candidates.[34]

-

Optimizing Lead Compounds: By systematically modifying the structure of 2CQ5CA in silico (e.g., changing the halogen, moving the carboxylic acid) and re-running the DFT analysis, researchers can rapidly screen a large number of potential derivatives. This virtual screening saves significant time and resources by prioritizing the most promising candidates for actual synthesis and testing.[34]

Conclusion

This technical guide has detailed a robust and validated workflow for the computational analysis of 2-Chloroquinoline-5-carboxylic acid using Density Functional Theory. By applying the B3LYP/6-311++G(d,p) level of theory, researchers can reliably predict the molecule's geometric, vibrational, and electronic properties. The interpretation of these properties—from bond lengths and IR frequencies to HOMO-LUMO gaps and MEP surfaces—provides profound, actionable insights. These computational results are not merely theoretical exercises; they are essential tools that inform rational synthesis, predict potential biological interactions, and ultimately accelerate the drug discovery and development pipeline.

References

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 55(46), 14784-14805. Available from: [Link]

-

Talebi, M., Ghomi, M., & Zare, K. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 12(8), 4935-4953. Available from: [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. Available from: [Link]

-

Patel, R., Tandel, N., & Desai, N. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21089-21101. Available from: [Link]

-

Patel, R., Tandel, N., & Desai, N. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Zhang, Y., Wang, Y., & Ma, Y. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Available from: [Link]

-

SB lectures. (2023). How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. Available from: [Link]

-

FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials. Available from: [Link]

-

Al-Heetimi, A. A. D., & Al-Jumaili, A. H. A. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. Available from: [Link]

-

Rangel, F. C., de Oliveira, H. C. B., Montel, A. L. B., & Mundim, K. C. (2010). Calculation of DFT molecular properties using the q-Integral method. Physica A: Statistical Mechanics and its Applications, 389(22), 5208-5215. Available from: [Link]

-

Quantum Guruji. (2024). How to perform NMR calculation in Gaussian. YouTube. Available from: [Link]

-

Wikipedia. (2026). Density functional theory. Available from: [Link]

-

Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. Available from: [Link]

-

Prezhdo, O. V. (2011). DFT Simulation and Vibrational Analysis of the IR and Raman Spectra of a CdSe Quantum Dot Capped by Methylamine and Trimethylphosphine Oxide Ligands. The Journal of Physical Chemistry C, 115(7), 3291-3301. Available from: [Link]

-

Q-Chem. (n.d.). 5.1 Introduction. Q-Chem 5.2 User's Manual. Available from: [Link]

-

Ji, Y., & Wang, J. (2022). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. Available from: [Link]

-

Vattikunta, S. K., & Kubarych, K. J. (2024). Molecular dynamics simulations reliably identify vibrational modes in far-IR spectra of phospholipids. RSC Publishing. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-5-carboxylic acid. PubChem. Available from: [Link]

-

Kharitonov, Y. Y., & Nefedov, S. E. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7435-7447. Available from: [Link]

-

The Chemist. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Available from: [Link]

-

Chemical science teaching. (2023). How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian?. YouTube. Available from: [Link]

-

Al-Saidi, W. A. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. DTIC. Available from: [Link]

-

Kharitonov, Y. Y., & Nefedov, S. E. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. National Center for Biotechnology Information. Available from: [Link]

-

Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. Available from: [Link]

-

Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. Available from: [Link]

-

Balasubramanian, T., & Muthu, S. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Adamo, C., & Ciofini, I. (2013). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. ResearchGate. Available from: [Link]

-

Al-Abbas, S. M. (2020). Geometric and Energetic Data from Ab Initio Calculations of Haloethene, Haloimine, Halomethylphosphine, Haloiminophosphine, Halodiazene, Halodiphosphene and Halocyclopropane. ChemRxiv. Available from: [Link]

-

da Silva, G. P., & da Silva, A. B. F. (n.d.). RSC Advances. Available from: [Link]

-

Molecular Modeling Research Group. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube. Available from: [Link]

-

Baglan, M., Gören, K., & Yildiko, Ü. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Available from: [Link]

-

Singh, A. K., & Singh, P. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available from: [Link]

-

Moniruzzaman, M. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. Available from: [Link]

-

ResearchGate. (n.d.). Atomic charge distribution (au) for compound 1 at B3LYP/6-311++G (d,p) basis set. Available from: [Link]

-

Balasubramanian, T., & Muthu, S. (2021). Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. ResearchGate. Available from: [Link]

-

Reva, I. (n.d.). THEORETICAL STUDIES ON THE STRUCTURE AND SPECTROSCOPIC PROPERTIES OF PSEUDOHALIDES. SEDICI. Available from: [Link]

-

Onwu, F. A., et al. (2023). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. OUCI. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-4-carboxylic acid. PubChem. Available from: [Link]

-

Souheila, L., & Bouraiou, A. (2010). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. Available from: [Link]

-

Britannica. (n.d.). Carboxylic acid. Available from: [Link]

Sources

- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloroquinoline-5-carboxylic acid | 1092287-30-3 [chemicalbook.com]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]